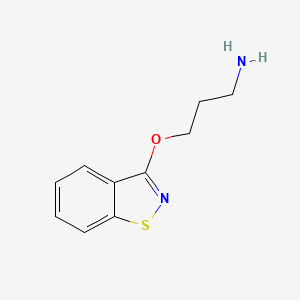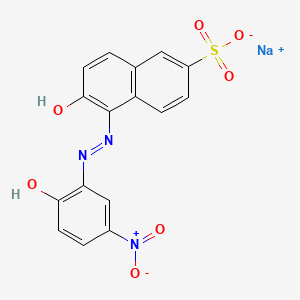
Sodium 6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 222-827-8, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it a valuable chemical in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Trimethylamine+Epichlorohydrin→(3-chloro-2-hydroxypropyl)trimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of (3-chloro-2-hydroxypropyl)trimethylammonium chloride is carried out in large-scale reactors. The process involves the continuous addition of trimethylamine and epichlorohydrin, followed by purification steps to remove any impurities. The final product is obtained in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different alcohols or ketones.
Aplicaciones Científicas De Investigación
(3-chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the modification of biomolecules and as a disinfectant.
Medicine: Utilized in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: Applied in the production of surfactants, fabric softeners, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of (3-chloro-2-hydroxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with proteins and nucleic acids, affecting their structure and function. The pathways involved in these interactions depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- (3-chloro-2-hydroxypropyl)dimethylamine
- (3-chloro-2-hydroxypropyl)diethylamine
- (3-chloro-2-hydroxypropyl)triethylamine
Uniqueness
(3-chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high reactivity and versatility make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
3624-64-4 |
|---|---|
Fórmula molecular |
C16H10N3NaO7S |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
sodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
Clave InChI |
NXLJCMZUMDRSMJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


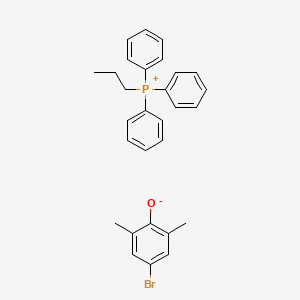
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
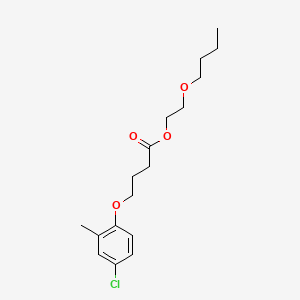
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

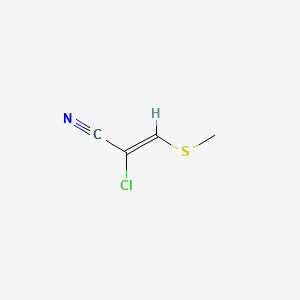
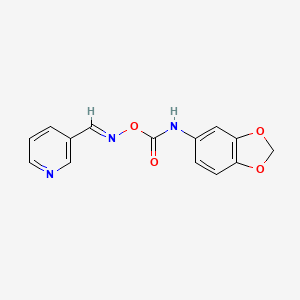
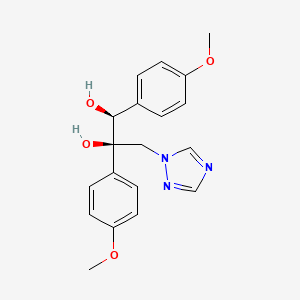

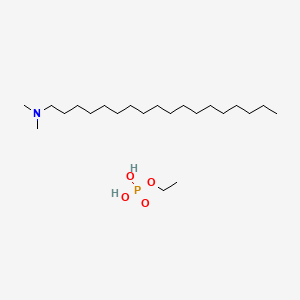

![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

